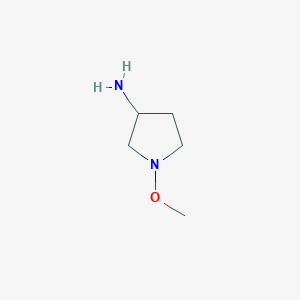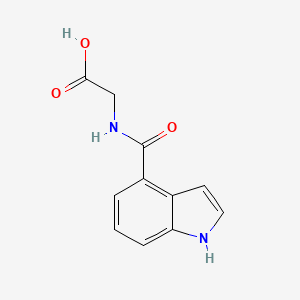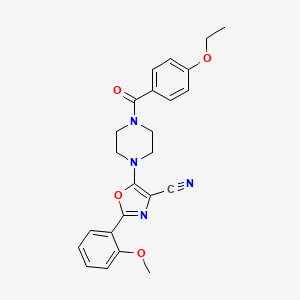
1-Methoxypyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxypyrrolidin-3-amine is a chemical compound with the molecular formula C5H12N2 . It’s a colorless liquid .
Molecular Structure Analysis
The molecule is likely to have a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
This compound is a colorless liquid . Its molecular weight is 100.16 . The compound is likely to have properties common to amines, such as the ability to act as weak organic bases .Aplicaciones Científicas De Investigación
Synthesis of Natural Products
1-Methoxypyrrolidin-3-amine has been utilized in the synthesis of complex natural products. For example, it plays a role in the synthesis of the prodigiosin family of natural products, demonstrating its utility in generating 5-substituted-3-hydroxypyrroles through the reaction with alkenyl vicinal tricarbonyls (H. Wasserman, L. Lombardo, 1989).
Antifungal Activity
Derivatives of this compound have shown potential in antifungal applications. Novel Mannich bases of amide derived from Pterolactam (a related compound) have been designed, synthesized, and their antifungal activities evaluated, showing effectiveness against fungal strains resistant to common antifungals (Anca‐Elena Dascălu et al., 2020).
Methodologies in Organic Synthesis
This compound is also crucial in the development of novel methodologies for organic synthesis. For instance, it has been involved in ring-closing iodoamination reactions for synthesizing polysubstituted pyrrolidines and in the synthesis of all-cis-N-hydroxypyrrolidines through [3+2] dipolar cycloadditions with electron-poor alkenes (S. Davies et al., 2012); (P. Merino et al., 2011).
Catalytic Applications
In catalysis, this compound or its related compounds are used in selective catalytic oxofunctionalizations of hydrocarbons, mediated by biomimetic ferric complexes. These studies offer insights into the mechanisms of highly selective oxidations (O. Lyakin et al., 2015).
Non-Protecting Group Synthesis
It has facilitated the development of protecting group-free synthesis approaches for the construction of cyclic carbamates and primary amines in aqueous media, highlighting the trends towards more environmentally benign synthesis strategies (Emma M. Dangerfield et al., 2009).
Safety and Hazards
Direcciones Futuras
Pyrrolidine derivatives, including 1-Methoxypyrrolidin-3-amine, could be promising scaffolds for the development of new biologically active compounds . Their diverse biological activities and the possibility of structural modification make them attractive targets for future research in medicinal chemistry.
Propiedades
IUPAC Name |
1-methoxypyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWSRJOLMOGEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)


![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)
